3-[2-(4-p-Tolyl-thiazol-2-ylmethyl)-thiazol-4-yl]-chromen-2-one

Medicinal Chemistry Scaffold Diversity Structure-Activity Relationship

Researchers studying CYP450 isoforms or epigenetic regulators often lack well-characterized bis-thiazole coumarin probes. CAS 402954-69-2 fills this gap: • Multi-CYP450 interaction profile (CYP2C19, CYP2C9, CYP2D6, CYP1A2, CYP3A4) for drug metabolism studies • Epigenetic target engagement: EHMT2 & KDM4E screening data available • Antimicrobial baseline: MIC 16 µg/mL (P. aeruginosa), 32 µg/mL (E. coli) Supplied with a certificate of analysis; ideal for SAR exploration and pharmacophore modeling.

Molecular Formula C23H16N2O2S2
Molecular Weight 416.51
CAS No. 402954-69-2
Cat. No. B2603934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(4-p-Tolyl-thiazol-2-ylmethyl)-thiazol-4-yl]-chromen-2-one
CAS402954-69-2
Molecular FormulaC23H16N2O2S2
Molecular Weight416.51
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CSC(=N2)CC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O
InChIInChI=1S/C23H16N2O2S2/c1-14-6-8-15(9-7-14)18-12-28-21(24-18)11-22-25-19(13-29-22)17-10-16-4-2-3-5-20(16)27-23(17)26/h2-10,12-13H,11H2,1H3
InChIKeyVNBFIYLSKXPSFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

402954-69-2: Bis-Thiazole Coumarin Scaffold


3-[2-(4-p-Tolyl-thiazol-2-ylmethyl)-thiazol-4-yl]-chromen-2-one (CAS 402954-69-2) is a synthetic heterocyclic compound belonging to the coumarin-thiazole hybrid class, characterized by a chromen-2-one core linked via a methylene bridge to a bis-thiazole system bearing a p-tolyl substituent [1]. With a molecular formula of C23H16N2O2S2 and a molecular weight of 416.5 g/mol, this compound integrates pharmacophoric elements associated with anticancer, antimicrobial, and enzyme inhibitory activities reported across the broader coumarin-thiazole family . It is commercially available as a bioactive small molecule from multiple vendors for in vitro research applications.

Scaffold Bis-thiazole coumarin for multi-target screening libraries
Target class Hydrophobic probe fit for CYP450 and nuclear receptors
Procurement Pre-synthesized specialty compound, ready to screen

402954-69-2 vs. Generic Coumarin-Thiazole Analogs


The bis-thiazole methylene-linked architecture of 3-[2-(4-p-Tolyl-thiazol-2-ylmethyl)-thiazol-4-yl]-chromen-2-one creates a unique spatial arrangement of hydrogen bond acceptors, rotatable bonds, and lipophilic surfaces that is absent in simpler mono-thiazole coumarin analogs such as 3-(2-aminothiazol-4-yl)-2H-chromen-2-one or 3-[2-(4-methylphenyl)-1,3-thiazol-4-yl]chromen-2-one . The p-tolyl substituent on the distal thiazole ring introduces distinct electronic and steric properties compared to the 4-chlorophenyl analog (CAS 708993-12-8), which can alter target engagement profiles, as evidenced by differential CYP450 isoform activity patterns reported in screening databases . Generic substitution with simpler thiazole-coumarin hybrids risks loss of the specific multi-target interaction potential conferred by the extended bis-thiazole scaffold.

Mono-thiazole analogs Simpler mono-thiazole coumarins lack the bis-thiazole hydrogen bond network and molecular recognition surface; target engagement profile may not transfer.
4-Chlorophenyl analog Single-atom substitution (Cl vs. methyl) can shift electron distribution and isoform selectivity; reported CYP450 association data may not reproduce directly.

402954-69-2: Differentiation Evidence


Structural Complexity: Bis-Thiazole vs. Mono-Thiazole

The target compound contains a bis-thiazole system (two thiazole rings connected via a methylene bridge) attached to the coumarin core at the 3-position, whereas the closest mono-thiazole analog, 3-[2-(4-methylphenyl)-1,3-thiazol-4-yl]chromen-2-one (CAS 88735-49-3), possesses only a single thiazole ring. The target compound has a molecular weight of 416.5 g/mol and 4 rotatable bonds compared to 319.4 g/mol and 1 rotatable bond for the mono-thiazole analog . This added structural complexity increases the number of hydrogen bond acceptors (6 vs. 3) and expands the three-dimensional pharmacophore space available for target interactions [1].

Structural Complexity
Class-level
MW +30.4%, 3 extra H-bond acceptors, 3 more rotatable bonds vs. mono-thiazole analog
Expands pharmacophore space for multi-target screening
Computed properties from PubChem; experimental binding data not reported
Medicinal Chemistry Scaffold Diversity Structure-Activity Relationship

Target Engagement: p-Tolyl vs. 4-Chlorophenyl Analog

Screening databases indicate that 3-[2-(4-p-Tolyl-thiazol-2-ylmethyl)-thiazol-4-yl]-chromen-2-one has been tested against multiple human cytochrome P450 isoforms, with associated activity data for CYP2C19 and CYP2C9 . The 4-chlorophenyl analog (CAS 708993-12-8) differs only by substitution of the p-methyl group with a chlorine atom, yet this single-atom change alters the electron distribution on the distal thiazole ring, which is expected to modulate binding affinity across CYP isoforms and other targets [1]. While quantitative IC50 values for both compounds in the same assay are not publicly available in peer-reviewed literature, the differential target association patterns reported in the Aladdin database suggest distinct pharmacological profiles .

Target Engagement
Reported
13+ human protein targets in screening panel (CYP2C19, CYP2C9, VDR, EHMT2, KDM4E, and others)
Broad target association; p-tolyl group may shift isoform selectivity
Screening database compilation; direct IC50 comparison unavailable
Kinase Profiling CYP450 Inhibition Target Selectivity

Antimicrobial Activity Assessment

Commercial screening documentation for 3-[2-(4-p-Tolyl-thiazol-2-ylmethyl)-thiazol-4-yl]-chromen-2-one reports minimum inhibitory concentration (MIC) values of 32 µg/mL against Escherichia coli and 16 µg/mL against Pseudomonas aeruginosa . These values place the compound in the moderate antibacterial activity range. However, these data originate from vendor-provided characterization and have not been independently verified in peer-reviewed publications. The absence of published head-to-head comparisons with other coumarin-thiazole hybrids under identical assay conditions limits the strength of quantitative differentiation claims.

Antimicrobial Activity
Reported
MIC 32 µg/mL (E. coli), 16 µg/mL (P. aeruginosa)
Supports antimicrobial screening context
Vendor-reported data; peer-reviewed confirmation required
Antimicrobial Screening MIC Determination Bacterial Pathogens

Drug-Likeness Profiling Comparison

Computed physicochemical parameters for 3-[2-(4-p-Tolyl-thiazol-2-ylmethyl)-thiazol-4-yl]-chromen-2-one reveal an XLogP3-AA of 5.7 and zero hydrogen bond donors, placing it at the upper boundary of Lipinski's Rule of Five for oral drug-likeness [1]. Compared to coumarin-thiazole CDK2 inhibitors recently described in the literature (e.g., hydroxycoumarin-thiazole derivative 6c with IC50 values of 2.6 µM and 3.5 µM against HepG2 and HCT116, respectively [2]), the target compound is more lipophilic and lacks the hydroxyl group that facilitates key hydrogen bonding interactions with the CDK2 ATP binding site. This property profile suggests 402954-69-2 may be better suited for target classes favoring hydrophobic interactions, such as nuclear receptors or CYP450 enzymes, rather than kinase ATP pockets.

Drug-Likeness Profile
Cross-study
XLogP ≈5.7, no H-bond donors, vs. CDK2-active hydroxycoumarin-thiazole (XLogP ~2.7, HBD=1)
Favors hydrophobic binding pockets over polar kinase ATP sites
Computed logP; no experimental IC50 for 402954-69-2
ADMET Prediction Drug-Likeness Lead Optimization

Commercial Availability and Synthetic Accessibility

3-[2-(4-p-Tolyl-thiazol-2-ylmethyl)-thiazol-4-yl]-chromen-2-one is commercially available off-the-shelf from Aladdin Scientific (SKU P668766, 1 mg and 5 mg sizes) and CalpacLab (1 mg) [1], with pricing indicative of a specialty screening compound. The synthesis involves multi-step Hantzsch thiazole formation followed by Pechmann condensation and nucleophilic coupling, requiring expertise in heterocyclic chemistry . In contrast, simpler mono-thiazole coumarin analogs such as 3-(2-aminothiazol-4-yl)-2H-chromen-2-one can be synthesized in fewer steps and are available from a larger number of vendors, making 402954-69-2 a more specialized procurement choice for focused libraries.

Commercial Availability
Reported
Available from 3+ vendors; 4–6 step synthesis required
Pre-synthesized stock eliminates in-house multi-step preparation
Lead times vary; confirm stock at procurement
Chemical Procurement Commercial Availability Synthetic Chemistry

402954-69-2: Research and Procurement Applications


Nuclear Receptor & CYP450 Panel Screening

Given the compound's predicted high lipophilicity (XLogP3-AA = 5.7) and the documented association with multiple CYP450 isoforms (CYP2C19, CYP2C9, CYP2D6, CYP1A2, CYP3A4) and the Vitamin D receptor in screening databases, 402954-69-2 is well-suited as a hydrophobic probe molecule in focused libraries targeting these protein classes . Procurement of this compound enables researchers to benchmark the selectivity profile of the bis-thiazole coumarin scaffold against established CYP450 substrates and inhibitors, generating SAR data that can guide the optimization of related analogs for reduced drug-drug interaction liability.

Gram-Negative Antimicrobial Lead Optimization

With reported MIC values of 16 µg/mL against Pseudomonas aeruginosa and 32 µg/mL against Escherichia coli, the compound represents a moderate-activity starting point for medicinal chemistry optimization . The bis-thiazole architecture provides multiple substitution vectors (the p-tolyl group, the methylene bridge, and the coumarin core) for systematic SAR exploration. Procurement of this exact chemotype allows research groups to establish a baseline activity profile and compare the impact of p-tolyl versus 4-chlorophenyl or other aryl substitutions on antimicrobial potency [1].

Chemical Probe for EHMT2 and KDM4E

Screening data indicate association of 402954-69-2 with epigenetic regulators including EHMT2 (histone-lysine N-methyltransferase, H3 lysine-9 specific 3) and KDM4E (lysine-specific demethylase 4D-like), suggesting potential activity against chromatin-modifying enzymes . Researchers studying these emerging drug targets can procure the compound as a structurally distinct chemical probe to complement existing tool compounds, particularly given the coumarin scaffold's known metal-chelating properties that may contribute to inhibition of iron-dependent demethylases.

Bis-Thiazole Pharmacophore Model Construction

The compound's well-defined structure, with its chromen-2-one core, two thiazole rings, and p-tolyl terminus, serves as an ideal template for computational pharmacophore modeling . Procurement of the physical sample enables experimental validation of in silico predictions, establishing quantitative structure-activity relationships that can be applied to virtual screening of larger compound libraries. The commercial availability of both the p-tolyl (402954-69-2) and 4-chlorophenyl (708993-12-8) analogs provides an immediate pair for evaluating substituent effects on pharmacophore model performance [1].

Application
Selection Property
Validation Focus
Hydrophobic target screening studies
Bis-thiazole scaffold with high lipophilicity
CYP450 and nuclear receptor isoform profiling
Antimicrobial screening studies
Moderate-activity starting chemotype
MIC and Gram-negative panel endpoints
Epigenetic enzyme inhibition research
Chromatin-modifying target association
EHMT2 and KDM4E assay context
Pharmacophore model validation
Structurally defined bis-thiazole template
In silico-to-experimental correlation
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